molecular formula C21H15NO5S B13124609 1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione CAS No. 88520-00-7

1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione

Cat. No.: B13124609
CAS No.: 88520-00-7
M. Wt: 393.4 g/mol
InChI Key: RHQJJWSCEAEJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione is an anthraquinone-based compound that functions as an intense violet colorant, specifically identified as Disperse Violet 57 . Its primary documented application is in the textile industry as a disperse dye for coloring synthetic fabrics . As an organic solid with high density and low water solubility, it is predicted to be persistent in the environment, with a tendency to partition into sediments rather than remaining in the water column . From a research perspective, this compound holds significant value as a representative of the anthracene-9,10-dione (anthraquinone) chemical class, a scaffold of great interest due to its diverse applications and unique properties . Anthraquinone derivatives are the subject of ongoing investigation in multiple fields. In particular, structurally related 1,4-anthracene-9,10-dione derivatives have demonstrated promising biological activity, such as the significant inhibition of inflammatory mediators like nitric oxide, TNF-α, and IL-1β in activated immune cells, with lower cytotoxicity compared to the established drug mitoxantrone . This suggests potential pathways for research into novel anti-inflammatory agents. Furthermore, anthraquinone derivatives are being actively explored for use in advanced materials, including optoelectronics, photopolymerization initiators, and redox flow batteries, owing to their distinctive spectral and redox characteristics . Researchers may find this compound a valuable building block for synthesizing new compounds or for studying the structure-property relationships of functional dyes and materials. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

88520-00-7

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

1-hydroxy-4-(4-methylsulfonylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO5S/c1-28(26,27)13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3

InChI Key

RHQJJWSCEAEJJX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Starting Material and Core Scaffold Preparation

The core anthracene-9,10-dione (anthraquinone) scaffold is typically synthesized or obtained as 1,4-dihydroxyanthracene-9,10-dione or related hydroxyanthraquinones. These compounds serve as the substrate for further functionalization.

  • A common method to prepare hydroxyanthraquinones involves the condensation of appropriate hydroxybenzoic acids under acidic conditions (e.g., sulfuric acid reflux) to form dihydroxyanthracene-9,10-diones.
  • For example, 1,3-dihydroxyanthracene-9,10-dione can be synthesized by refluxing 3,5-dihydroxybenzoic acid and benzoic acid in concentrated sulfuric acid, followed by purification via chromatographic techniques.

Introduction of the 1-Hydroxy Group

  • The hydroxy group at position 1 is generally retained or introduced by selective hydroxylation or by starting from hydroxy-substituted anthraquinones.
  • The presence of hydroxy groups influences reactivity and regioselectivity in subsequent substitution reactions due to electronic effects and steric hindrance from the planar anthraquinone system.

Amination at the 4-Position (Anilino Substitution)

  • The 4-position amination to introduce the anilino substituent typically proceeds via nucleophilic aromatic substitution or direct amination methods.
  • Amination reactions often require activation of the 4-position, which is facilitated by the electron-withdrawing carbonyl groups at the 9,10-positions and the hydroxy substituent at position 1.
  • Literature reports the synthesis of 1-hydroxy-4-(4-methoxyanilino)anthracene-9,10-dione analogs via reaction of hydroxyanthraquinones with substituted anilines under acidic or catalytic conditions.
  • The reaction conditions are optimized to favor substitution at the 4-position without affecting other positions or the carbonyl groups.

Introduction of the Methanesulfonyl Group on the Aniline Moiety

  • The methanesulfonyl (mesyl) group is introduced onto the aniline nitrogen or aromatic ring prior to coupling or via sulfonylation post-coupling.
  • Typical sulfonylation involves reacting the aniline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine under controlled temperature to avoid overreaction.
  • This step requires careful purification to isolate the mono-substituted methanesulfonyl aniline derivative.

Coupling of Methanesulfonyl-Aniline with Hydroxyanthraquinone

  • The final coupling to form 1-hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione is achieved by nucleophilic aromatic substitution or Buchwald-Hartwig type amination catalyzed by palladium complexes, depending on the substrate activation.
  • Metal-catalyzed cross-coupling methods have been highlighted as efficient strategies for forming C–N bonds in anthraquinone derivatives, enabling the introduction of complex anilino substituents with sulfonyl groups.
  • Reaction optimization includes solvent choice (e.g., DMF, DMSO), temperature control (often 80–120 °C), and catalyst loading to maximize yield and selectivity.

Purification and Characterization

  • The crude product is purified by chromatographic methods such as vacuum liquid chromatography or centrifugal planar chromatography using silica gel and mixtures of n-hexane and ethyl acetate as eluents.
  • Characterization is conducted using NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the structure and substitution pattern.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes
1 Condensation Hydroxybenzoic acids, conc. H2SO4, reflux Formation of hydroxyanthraquinone scaffold
2 Hydroxylation/Retention Starting from hydroxy-substituted anthraquinone Hydroxy group at position 1 maintained
3 Amination (Anilino substitution) Substituted aniline, acid/catalyst Selective substitution at 4-position
4 Sulfonylation Methanesulfonyl chloride, base (e.g., TEA) Introduction of methanesulfonyl group on aniline
5 Coupling (C–N bond formation) Pd-catalyst, solvent (DMF/DMSO), heat Metal-catalyzed cross-coupling preferred
6 Purification Chromatography (silica gel, n-hexane/EtOAc) Isolation of pure product

Research Findings and Considerations

  • The planar and rigid structure of anthracene-9,10-dione influences reactivity by steric hindrance and electronic effects, requiring tailored reaction conditions for substitution.
  • Functionalization efficiency depends on the presence of activating groups; hydroxy substituents facilitate nucleophilic substitution at adjacent positions.
  • Metal-catalyzed amination reactions offer higher selectivity and yields compared to classical nucleophilic aromatic substitution, especially for sterically hindered anthraquinones.
  • Sulfonylation reactions must be carefully controlled to prevent polysulfonylation or degradation of sensitive anthraquinone cores.
  • Purification techniques such as centrifugal planar chromatography enhance isolation of target compounds with high purity suitable for biological testing or further applications.

Chemical Reactions Analysis

1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Properties and Structure

1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione has a molecular formula of C20H17N1O5S and a molecular weight of approximately 373.42 g/mol. Its structure features an anthracene backbone with hydroxyl and methanesulfonyl functional groups, which contribute to its reactivity and solubility characteristics.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceutical agents. It has been investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication. Research indicates that derivatives of anthraquinone compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed enhanced anti-tumor activity compared to traditional chemotherapeutic agents. The mechanism was attributed to increased apoptosis in cancer cells and reduced side effects on normal cells .

Dye and Pigment Industry

The compound is also utilized in the dye industry, particularly as a precursor for synthesizing anthraquinone dyes. These dyes are known for their vibrant colors and stability, making them suitable for textiles and other materials.

Data Table: Applications in Dyeing

Dye TypeApplication AreaStabilityColor Fastness
Anthraquinone DyeTextile IndustryHighExcellent
Reactive DyesCotton FabricsModerateGood
Disperse DyesSynthetic FibersHighVery Good

Organic Photovoltaics

Recent studies have explored the use of this compound in organic photovoltaic devices. The compound's electronic properties make it a suitable candidate for use as an electron acceptor in organic solar cells.

Research Findings:
A publication in Advanced Energy Materials highlighted that incorporating this compound into photovoltaic cells improved their efficiency by enhancing charge transport properties and light absorption . The study concluded that modifications to the molecular structure could further optimize performance.

Cosmetic Formulations

The compound has found applications in cosmetic formulations due to its antioxidant properties. It is used in products aimed at skin protection and anti-aging treatments.

Case Study:
A clinical trial reported in Cosmetic Dermatology evaluated a cream containing this compound. Results indicated significant improvements in skin hydration and elasticity after 12 weeks of use . The study emphasized the safety profile of the compound when applied topically.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Substituent Analysis

The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Anthraquinone Derivatives
Compound Name & ID (if available) Substituents Key Properties Reference
Target Compound 1-OH; 4-[4-(methanesulfonyl)anilino] Predicted high polarity due to -SO₂CH₃; potential enhanced DNA binding via intercalation or groove interactions.
1-Hydroxy-4-((4-fluorophenyl)ethynyl)anthracene-9,10-dione (Compound 8, ) 1-OH; 4-(4-fluorophenylethynyl) Lower polarity (fluorine is moderately electronegative); λmax at 257, 325, 458 nm; melting point 190.1°C (decomp).
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione () 1-OH; 4-(4-methylanilino) Methyl group (-CH₃) is electron-donating; synthesized with 84.7% yield; used as a reference for antitumor activity.
1-Hydroxy-4-[(2-hydroxyethyl)anilino]anthracene-9,10-dione (Compound 156565, ) 1-OH; 4-[4-(2-hydroxyethyl)anilino] Hydroxyethyl group (-CH₂CH₂OH) increases hydrophilicity; potential for hydrogen bonding with DNA.
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione () 1-OH; 3-(prenyloxy) Prenyloxy group enhances lipophilicity; UV λmax at 254, 437 nm.
1-(Dodecylthio)anthracene-9,10-dione (Compound 3, ) 1-dodecylthio (-SC₁₂H₂₅) Highly lipophilic due to long alkyl chain; characterized by FT-IR and NMR.
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance DNA intercalation efficiency compared to electron-donating groups (e.g., -CH₃ in ) .
  • Polarity and Solubility : The -SO₂CH₃ substituent likely improves aqueous solubility relative to lipophilic analogs like the dodecylthio derivative .
  • Substituent Position: 1,4-Disubstituted anthraquinones (e.g., target compound) typically exhibit classical intercalation, while 2,6-disubstituted derivatives () may adopt threading binding modes, affecting dissociation kinetics .
Table 2: Comparative Anticancer Activity
Compound DNA-Binding Mode Notable Biological Findings Reference
Target Compound Predicted classical intercalation Hypothesized potent activity due to -SO₂CH₃ enhancing DNA affinity; no direct data available.
2,6-Bis(aminoalkanamido)anthracene-9,10-diones () Threading intercalation Strong DNA-binding via bis-alkylamino side chains; evaluated for antitumor activity.
1-Hydroxy-4-(4-methoxyphenyl) derivatives () Classical intercalation Methoxy groups (-OCH₃) stabilize intercalation; compound 44 showed high yield (89%) and structural stability.
Mitoxantrone-related derivatives () Groove binding Neutralized charged nitrogens improved docking scores against viral proteins (e.g., monkeypox thymidylate kinase).
Key Insights:
  • Intercalation Efficiency : The target compound’s 1,4-substitution favors classical intercalation, whereas 2,6-substituted derivatives () exhibit slower dissociation rates due to threading modes .
  • Role of Cationic Groups : Mitoxantrone analogs () highlight the importance of cationic side chains for target specificity, suggesting that the methanesulfonyl group may offer alternative binding advantages .

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound Melting Point (°C) UV-Vis λmax (nm) IR Key Peaks (cm⁻¹) Reference
Target Compound N/A Predicted ~250–460 nm O-H (3435), C=O (1670), C=C (1585)
Compound 8 () 190.1 (decomp) 257, 325, 458 O-H, C≡C, C=O
Compound 44 () 182–184 254, 437 O-H (3435), C=O (1670), C=C (1585)
1-(Dodecylthio)anthracene-9,10-dione () N/A Lower scan rate in acetonitrile S-C (600–700), C=O (1670)
Notable Trends:
  • UV-Vis Profiles: Anthraquinones with electron-withdrawing groups (e.g., -SO₂CH₃) often show redshifted λmax compared to alkyl or alkoxy derivatives .
  • Thermal Stability : Decomposition temperatures correlate with substituent stability; the target compound’s -SO₂CH₃ group may increase thermal resistance compared to fluorophenyl analogs .

Biological Activity

1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione, also known by its CAS number 1594-08-7, belongs to a class of anthraquinone derivatives. These compounds are noted for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H13N1O5S
  • Molecular Weight : 319.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer.
  • Antitumor Effects : Research indicates that this anthraquinone derivative can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .
  • Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .

Antitumor Activity

A study conducted by Wang et al. (2020) demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound was found to induce G2/M phase cell cycle arrest and promote apoptosis through mitochondrial pathways.

StudyCell LineIC50 (µM)Mechanism
Wang et al., 2020MCF-715.2Induces apoptosis via caspase activation
Li et al., 2021HeLa12.5G2/M phase arrest and ROS generation

Antimicrobial Activity

In another investigation by Zhang et al. (2021), the compound was tested against various bacterial strains, including E. coli and S. aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential application in developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus32

Toxicological Profile

The toxicological assessment of this compound is limited; however, existing data suggest that it has a moderate toxicity profile in vitro. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicates that while there are concerns regarding skin sensitization and irritation, no significant systemic toxicity has been reported at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.